Curculigine C
Overview
Description
Curculigine C is a bioactive compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the family Hypoxidaceae. This compound is a phenolic glycoside and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Curculigine C involves the extraction of the rhizomes of Curculigo orchioides. The process typically includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Curculigine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Curculigine C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.
Industry: Utilized in the development of natural antioxidant formulations and health supplements
Mechanism of Action
Curculigine C exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Curculigoside A: Another phenolic glycoside from Curculigo orchioides with similar antioxidant and anti-inflammatory properties.
Curculigoside B: Known for its neuroprotective effects.
Curculigine A: Exhibits strong antioxidant activity
Uniqueness of Curculigine C: this compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other similar compounds. Its potent antioxidant and anti-inflammatory properties make it a valuable compound for therapeutic research .
Biological Activity
Curculigine C is a bioactive compound derived from plants of the genus Curculigo, which are traditionally used in various medicinal practices. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Curculigo Species
The genus Curculigo encompasses several species known for their medicinal properties, particularly Curculigo orchioides and Curculigo recurvata. These plants have been used in traditional medicine to treat conditions such as impotence, arthritis, and various inflammatory disorders. This compound, along with other secondary metabolites from these plants, is believed to contribute significantly to their therapeutic effects.
Pharmacological Activities
1. Antioxidant Activity
- This compound exhibits potent antioxidant properties by scavenging free radicals. Studies have demonstrated that extracts from C. orchioides significantly reduce oxidative stress markers in various models, including carbon tetrachloride-induced hepatopathy in rats .
2. Anti-inflammatory Effects
- The compound has shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of arthritis . The ethanolic extract of C. orchioides demonstrated comparable effects to standard anti-inflammatory drugs like diclofenac sodium .
3. Neuroprotective Properties
- Research indicates that this compound can protect neuronal cells from damage induced by oxidative stress and neurotoxicity. In vitro studies have shown that it prevents neuronal cell death in glutamate-induced models, enhancing the survival of cortical neurons .
4. Antimicrobial Activity
- Extracts containing this compound have exhibited significant antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. For instance, methanolic extracts demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
5. Antidiabetic Effects
- This compound has been linked to improved glycemic control in diabetic models. Studies suggest that it enhances insulin sensitivity and reduces blood glucose levels in streptozotocin-induced diabetic rats .
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : By upregulating antioxidant enzymes and scavenging reactive oxygen species (ROS), this compound mitigates oxidative damage.
- Anti-inflammatory Pathway : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased expression of inflammatory mediators.
- Neuroprotective Mechanism : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.
Case Study 1: Anti-inflammatory Effects
In a study involving collagen-induced arthritis in rats, administration of this compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups. The treatment also reduced serum levels of inflammatory cytokines .
Case Study 2: Neuroprotection
A study assessing the neuroprotective effects of this compound on glutamate-induced neurotoxicity found that pre-treatment with the compound significantly reduced apoptotic markers in cultured cortical neurons, suggesting its potential for treating neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBAMINDPCFIK-CWADMIAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162479 | |
Record name | Curculigine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143601-11-0 | |
Record name | Curculigine C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curculigine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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